molecular formula C9H14ClNO B6591443 (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride CAS No. 1391354-71-4

(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride

Cat. No.: B6591443
CAS No.: 1391354-71-4
M. Wt: 187.66 g/mol
InChI Key: IHNWJJLKSBXLRI-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride: is a chiral compound with a specific stereochemistry at the second carbon atom. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Amination: The benzene derivative undergoes an amination reaction to introduce the amino group.

    Hydroxylation: The next step involves the hydroxylation of the intermediate to introduce the hydroxyl group.

    Resolution: The racemic mixture is resolved to obtain the desired (2R) enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis and catalysis.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.
  • Used in the development of chiral drugs and pharmaceuticals.

Medicine:

  • Investigated for its potential therapeutic applications, including as a precursor for active pharmaceutical ingredients.
  • Used in the synthesis of drugs with specific stereochemistry.

Industry:

  • Utilized in the production of fine chemicals and specialty chemicals.
  • Employed in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2S)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL: The non-chiral version of the compound.

    2-AMINO-2-(4-METHYLPHENYL)ETHAN-1-OL hydrochloride: A similar compound with a different substitution pattern on the benzene ring.

Uniqueness:

  • The (2R) stereochemistry of (2R)-2-AMINO-2-(3-METHYLPHENYL)ETHAN-1-OL hydrochloride imparts unique properties, making it valuable in asymmetric synthesis and chiral drug development.
  • Its specific interactions with molecular targets can differ significantly from its enantiomer or other similar compounds, leading to distinct biological and chemical properties.

Properties

IUPAC Name

(2R)-2-amino-2-(3-methylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNWJJLKSBXLRI-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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